piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone
Description
Piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone is a ketone derivative featuring a piperidine moiety linked to a 4-(1H-pyrrol-1-yl)phenyl group via a carbonyl bridge. The compound’s structure combines the aromatic and heterocyclic properties of pyrrole with the basicity and conformational flexibility of piperidine.
Properties
IUPAC Name |
piperidin-1-yl-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(18-12-2-1-3-13-18)14-6-8-15(9-7-14)17-10-4-5-11-17/h4-11H,1-3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPROXEHVSRNGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820216 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Introduction of the Pyrrole Ring: The pyrrole ring can be attached using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Methanone Group: The methanone group can be introduced through oxidation reactions using reagents like chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of efficient catalysts to speed up the reactions.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes reduction to form secondary alcohols. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | Piperidino[4-(1H-pyrrol-1-yl)phenyl]methanol | 75–85% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation. Catalytic hydrogenation (H₂/Pd-C) may also reduce the ketone but requires optimization due to steric hindrance from the bulky aryl groups.
Oxidation Reactions
The pyrrole ring is generally oxidation-resistant, but the benzylic position adjacent to the phenyl group may undergo oxidation under strong conditions:
| Reagent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, Δ | 4-(1H-pyrrol-1-yl)benzoic acid derivative | Partial decomposition |
The ketone itself is stable to mild oxidants but could form carboxylates under aggressive conditions. Over-oxidation risks necessitate careful control.
Piperidine Nitrogen Alkylation
The piperidine nitrogen acts as a nucleophile in alkylation reactions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | N-Methyl-piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone | 60–70% |
Electrophilic Aromatic Substitution
The para-substituted phenyl group directs electrophiles to the ortho and meta positions of the pyrrole ring:
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C | Nitro-pyrrole derivative | Predominantly β-nitration |
Coupling Reactions
The aryl groups enable cross-coupling reactions. Suzuki-Miyaura coupling has been hypothesized for introducing substituents:
| Catalyst | Conditions | Product | Scope | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃, DMF/H₂O | Biaryl derivatives | Limited by steric bulk |
Nucleophilic Acyl Substitution
The ketone participates in nucleophilic attacks under basic conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Grignard (R-MgX) | THF, 0°C to RT | Tertiary alcohol derivatives | 50–65% |
Steric hindrance from the piperidine and phenyl groups often limits reactivity, favoring bulkier nucleophiles.
Stability Under Acidic/Basic Conditions
-
Acidic Conditions : The pyrrole ring is protonated at N-H, leading to potential ring-opening at high acid concentrations .
-
Basic Conditions : The ketone remains stable, but the piperidine nitrogen may deprotonate, forming a resonance-stabilized anion .
Hypothesized Reactions
Based on structural analogs, the following reactions are plausible but require experimental validation:
-
Friedel-Crafts Acylation : Introduction of acyl groups to the phenyl ring using AlCl₃.
-
Photochemical Reactions : [2+2] Cycloaddition involving the carbonyl group under UV light.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that compounds containing pyrrole and piperidine moieties can exhibit anticancer properties. For instance, derivatives of piperidine have been studied for their ability to inhibit cancer cell proliferation. A notable study synthesized 3-aroyl-1-arylpyrrole derivatives, showing promising results against cancer cell lines through mechanisms involving tubulin polymerization inhibition .
Case Study:
A study on pyrimidine derivatives demonstrated significant inhibition of cell proliferation in cancer models, suggesting that modifications in the piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone structure could enhance its anticancer efficacy.
| Structural Feature | Effect on Activity |
|---|---|
| Pyrrol moiety | Potential anticancer activity |
| Piperidine ring | Neuropharmacological effects |
| Pyrimidine derivative | Antimicrobial properties |
1.2 Neuropharmacological Effects
The piperidine ring is frequently associated with neuroactive properties. Compounds derived from piperidine have been shown to act as analgesics and neuroprotective agents. For example, certain piperidinyl compounds have been identified as non-peptide nociceptin/orphanin FQ receptor agonists, which demonstrate dose-dependent effects against neuropathic pain models.
Case Study:
Research highlighted the analgesic properties of piperidine-based compounds, indicating their potential utility in pain management.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrrole and piperidine rings can significantly alter efficacy and selectivity towards specific biological targets.
Additional Therapeutic Potential
3.1 Metabolic Syndrome Treatment
Compounds similar to this compound have shown potential in treating conditions associated with metabolic syndrome, such as type 2 diabetes and obesity. These compounds may inhibit enzymes involved in glucose metabolism and fat storage, providing a dual action against metabolic disorders .
3.2 Antimicrobial Activity
The presence of pyrrole and piperidine functional groups has been linked to antimicrobial properties. Studies have shown that related compounds exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound might possess similar effects.
Mechanism of Action
The mechanism of action of piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Estimated based on structural similarity to analogs.
Key Observations:
- Piperidino vs. Morpholino: Replacing piperidine with morpholine introduces an oxygen atom, increasing polarity and aqueous solubility . This modification is advantageous in drug design for improving pharmacokinetics.
- Piperidino vs.
- Aromatic vs. Heterocyclic Substituents: Phenyl-substituted analogs (e.g., compound 12 in ) lack the basic nitrogen of piperidine, reducing interaction with biological targets requiring hydrogen bonding .
Enzyme Inhibition and Binding Interactions
- Mycobacterium tuberculosis Inhibitors: Piperidine-containing analogs, such as (1-(5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone, demonstrated potent activity (MIC < 1 μM) against M. tuberculosis H37Rv, attributed to interactions with decaprenylphosphoryl-β-D-ribose oxidase (DprE1) . In contrast, morpholine derivatives showed reduced potency due to weaker hydrophobic interactions.
- Thymidylate Synthase (TS) Inhibition: Compounds with 4-(1H-pyrrol-1-yl)phenyl groups (e.g., 124c and 124d in ) exhibited binding to Asn238 in TS via hydrogen bonds, while pyranopyrazole clusters in other analogs interacted with Tyr270 . Piperidino substituents may stabilize these interactions through conformational flexibility.
Biological Activity
Piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring, a pyrrole moiety, and a phenyl group. The presence of these functional groups suggests interactions with various biological targets, which are crucial for its therapeutic potential.
| Structural Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom, often associated with analgesic and neuroleptic effects. |
| Pyrrole Moiety | A five-membered aromatic ring that may enhance biological activity through interactions with enzymes and receptors. |
| Phenyl Group | A benzene ring that can influence lipophilicity and binding affinity to biological targets. |
Biological Activity
The biological activity of this compound is primarily assessed through its interaction with specific biological targets. Compounds with similar structures have demonstrated a variety of pharmacological effects:
- Antitumor Activity : Analogous compounds have shown significant antitumor properties by inhibiting tubulin polymerization, which is essential for cancer cell division .
- Neuroleptic Effects : The phenyl-4-piperidinylmethanone moiety has been recognized as a neuroleptic pharmacophore, suggesting potential use in treating psychiatric disorders .
- Antibacterial Activity : Pyrrole derivatives have displayed antibacterial properties against various pathogens, indicating a broad spectrum of antimicrobial activity .
Structure-Activity Relationship (SAR)
Research into the SAR of piperidine derivatives reveals insights into how structural modifications influence biological activity. For instance, modifications to the piperidine or pyrrole rings can enhance potency or selectivity for specific targets.
| Compound | Modification | Biological Activity |
|---|---|---|
| 4-(Pyridin-2-yloxy)piperidine | Addition of pyridine | Antidepressant effects |
| 4-(Chlorophenyl)piperidin | Chlorination on phenyl | Antitumor properties |
| 1-(3-Chlorophenyl)-piperazine | Chlorinated piperazine | Antipsychotic effects |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Inhibition of Mycobacterium tuberculosis : A study on piperidine derivatives demonstrated potent synergy with other agents against Mycobacterium tuberculosis, achieving significant sterilization rates in vivo .
- Neuroleptic Activity : Research involving phenothiazine derivatives showed that compounds with similar structural motifs exhibited strong neuroleptic effects, indicating potential applications in mental health therapies .
- Anticancer Properties : Derivatives of pyrrole were synthesized and evaluated for their ability to inhibit tubulin polymerization, demonstrating promising results against cancer cell lines .
Q & A
Q. What synthetic strategies are recommended for preparing piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone, and how can reaction conditions be optimized?
The synthesis involves two primary steps:
- Pyrrole-phenyl linkage : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrrol-1-yl group to the phenyl ring. Key parameters include catalyst selection (Pd(PPh₃)₄), base (K₂CO₃), and solvent (DMF) at 80°C .
- Methanone formation : Friedel-Crafts acylation or nucleophilic substitution using piperidine derivatives. Anhydrous conditions (AlCl₃ in CH₂Cl₂) prevent hydrolysis . Purification via silica gel chromatography (ethyl acetate/hexane gradient) ensures >95% purity, validated by NMR and mass spectrometry .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., pyrrole NH at δ 10–12 ppm) .
- X-ray crystallography : SHELX software (SHELXL97) refines crystal structures, resolving bond lengths and angles. For example, torsion angles between the piperidine and phenyl rings are critical for conformational analysis .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 224.22 for related compounds) .
Q. How does the piperidino group influence the compound’s solubility and stability?
The piperidino moiety enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its basic amine group. Stability studies under varying pH (4–9) and temperatures (25–60°C) show degradation <5% over 72 hours in inert atmospheres .
Advanced Research Questions
Q. How can conflicting crystallographic data from polymorphic forms of this compound be resolved?
Polymorphism analysis requires:
- Multi-temperature XRD : Captures thermal expansion coefficients and phase transitions.
- SHELXL refinement : Adjusts for twinning or high-resolution data discrepancies. For example, symmetry operations (e.g., x; y; z+1) resolve hydrogen-bonding networks in piperidine derivatives .
- DFT calculations : Validate experimental bond lengths (e.g., C=O at 1.21 Å) against theoretical models .
Q. What mechanistic insights explain the reactivity of the pyrrol-1-yl group in cross-coupling reactions?
The electron-rich pyrrole ring facilitates electrophilic aromatic substitution. Kinetic studies using Hammett plots reveal a ρ value of -0.8, indicating electron-donating effects accelerate reactions at the 4-position. Competing pathways (e.g., nitro group reduction) are minimized by using Pd catalysts with bulky ligands (XPhos) .
Q. How should researchers reconcile contradictory biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity. For example, nitro-to-amine reduction in related compounds alters IC₅₀ values by 10-fold .
- Structural analogs : Compare with derivatives (e.g., 4-methoxyphenyl variants) to isolate substituent effects .
Q. What computational approaches predict target interactions, and how are they validated?
- Molecular docking (AutoDock Vina) : Screens against protein databases (e.g., PDB 7BZ5 for SARS-CoV-2 main protease).
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Experimental validation via surface plasmon resonance (SPR) confirms binding affinity (e.g., Kd = 12 nM for similar methanones) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
